2-Chloro-1,1-difluoroethane

Physical Chemistry Thermodynamics Process Engineering

2-Chloro-1,1-difluoroethane (CAS 338-65-8), also known as HCFC-142, R-142, or Freon 142, is a hydrochlorofluorocarbon (HCFC) haloalkane with the molecular formula C₂H₃ClF₂. At standard conditions, it appears as a colorless gas or liquid with a faint ethereal odor.

Molecular Formula C2H3ClF2
Molecular Weight 100.49 g/mol
CAS No. 338-65-8
Cat. No. B1223693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1,1-difluoroethane
CAS338-65-8
Synonyms2-CDE
2-chloro-1,1-difluoroethane
HCFC-142
R-142
Molecular FormulaC2H3ClF2
Molecular Weight100.49 g/mol
Structural Identifiers
SMILESC(C(F)F)Cl
InChIInChI=1S/C2H3ClF2/c3-1-2(4)5/h2H,1H2
InChIKeyATEBGNALLCMSGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-1,1-difluoroethane (CAS 338-65-8) Technical Profile and Industrial Utility


2-Chloro-1,1-difluoroethane (CAS 338-65-8), also known as HCFC-142, R-142, or Freon 142, is a hydrochlorofluorocarbon (HCFC) haloalkane with the molecular formula C₂H₃ClF₂ [1]. At standard conditions, it appears as a colorless gas or liquid with a faint ethereal odor . Its chemical structure, characterized by a terminal chlorine and a difluoromethyl group, imparts specific physical properties that differentiate it from its structural isomers and other halogenated ethanes [1]. As an industrial intermediate and specialty chemical, it finds utility in applications ranging from refrigerant blends and foam blowing agents to the synthesis of fluorinated pharmaceuticals and agrochemicals [2].

2-Chloro-1,1-difluoroethane (HCFC-142) Procurement: Why In-Class Alternatives Are Not Direct Replacements


Substituting 2-chloro-1,1-difluoroethane with a seemingly similar in-class compound, such as its isomer 1-chloro-1,1-difluoroethane (HCFC-142b) or the non-chlorinated HFC-152a, is not a direct or trivial exchange due to fundamental differences in molecular structure that dictate critical performance and safety parameters. The positional isomerism (Cl and F atoms on adjacent vs. same carbon) results in a >45°C disparity in boiling point, directly impacting process engineering and phase-change applications . Furthermore, environmental impact profiles diverge significantly; the presence of chlorine confers a non-zero ozone depletion potential (ODP) and a global warming potential (GWP) that is an order of magnitude different from some alternatives, making regulatory compliance and sustainability strategy a key differentiator [1]. Finally, the compound's metabolic pathway and potential for toxic metabolite formation in biological systems present unique handling and safety considerations not applicable to all fluorinated ethanes [2].

Quantitative Differentiators for 2-Chloro-1,1-difluoroethane (CAS 338-65-8) vs. Key Comparators


Structural Isomerism Drives a >45°C Boiling Point Differential vs. HCFC-142b

The structural arrangement of halogen atoms in 2-chloro-1,1-difluoroethane (HCFC-142) and its isomer 1-chloro-1,1-difluoroethane (HCFC-142b) results in a profound difference in boiling point due to changes in molecular polarity and symmetry . The target compound, with chlorine and fluorine on adjacent carbons, exhibits a significantly higher boiling point of 35.1°C at atmospheric pressure, compared to -9.6°C for HCFC-142b .

Physical Chemistry Thermodynamics Process Engineering

Global Warming Potential: An Order of Magnitude Lower than HCFC-142b

The 100-year Global Warming Potential (GWP) of 2-chloro-1,1-difluoroethane is a key differentiator for applications governed by environmental regulations [1]. According to a 2022 WMO report, the compound has a 100-year GWP of 189 [1]. In contrast, its structural isomer HCFC-142b is widely cited with a 100-year GWP of approximately 2,310 [2].

Environmental Chemistry Regulatory Compliance Sustainability

Ozone Depletion Potential: Quantifiable vs. HFC-152a

The presence of a chlorine atom in 2-chloro-1,1-difluoroethane gives it a measurable Ozone Depletion Potential (ODP), which is a critical regulatory and environmental distinction from non-chlorinated alternatives like HFC-152a [1]. The compound has a reported ODP of 0.019 [1]. In comparison, 1,1-difluoroethane (HFC-152a) has an ODP of 0 [2].

Atmospheric Chemistry Regulatory Science Materials Science

Acute Inhalation Toxicity Profile Differs from HFC-152a

While 1,1-difluoroethane (HFC-152a) exhibits very low acute inhalation toxicity with a 4-hour LC50 of >400,000 ppm in rats, compounds structurally related to 2-chloro-1,1-difluoroethane (specifically, 1-(di)halo-2-fluoroethanes) have been shown to be highly toxic via a fluoroacetate-mediated mechanism [1]. This class-level hazard, involving metabolic conversion to toxic fluoroacetate and fluorocitrate, is a critical safety distinction [1].

Toxicology Safety Assessment Occupational Health

Vapor Pressure and Handling: Distinct Profile vs. HCFC-142b

The significant difference in boiling point between 2-chloro-1,1-difluoroethane (35.1°C) and 1-chloro-1,1-difluoroethane (-9.6°C) directly translates into markedly different vapor pressures at ambient conditions, which is a critical parameter for storage and handling . While specific vapor pressure data at 20°C varies across sources (e.g., 1.5 atm [1] to a range of 53-170 kPa ), the target compound's higher boiling point implies a substantially lower vapor pressure at room temperature compared to HCFC-142b.

Chemical Engineering Process Safety Storage & Handling

Recommended Procurement and Application Scenarios for 2-Chloro-1,1-difluoroethane (HCFC-142)


Development of Low-GWP Refrigerant Blends and Azeotropes

As detailed in Section 3, the GWP-100 of 189 [1] positions 2-chloro-1,1-difluoroethane as a more environmentally favorable alternative to high-GWP HCFCs like HCFC-142b (GWP=2310) [2] in refrigerant blends. Recent patents describe azeotropic or azeotrope-like refrigerant compositions comprising this compound with trans-1,2-dichloroethylene (HCO-1130(E)) and others, highlighting its utility in next-generation, lower-GWP cooling systems [1].

Chemical Intermediate for Fluorinated Fine Chemicals

The unique reactivity profile of 2-chloro-1,1-difluoroethane, stemming from its specific halogen substitution pattern (Section 1 and 2), makes it a valuable building block for synthesizing fluorinated pharmaceuticals, agrochemicals, and specialty materials. It serves as a precursor to 2,2-difluoroethanol and other intermediates used in the manufacture of APIs and advanced polymers like PVDF [1].

Blowing Agent for Specialty Foams with Lower Environmental Impact

The compound's physical properties, including its boiling point of 35.1°C [1], and its significantly lower GWP compared to HCFC-142b (Section 3) make it a candidate for use as a physical blowing agent in the production of polyurethane and other cellular plastics. Its use can help foam manufacturers meet evolving environmental standards for greenhouse gas emissions [1].

Research Applications Requiring High-Purity HCFC-142

For academic and industrial R&D requiring precise material inputs, high-purity grades (≥99%) of 2-chloro-1,1-difluoroethane are available [1]. These materials are essential for reproducible studies in areas such as reaction mechanism elucidation, catalysis research (e.g., pyrolysis to vinylidene fluoride [2]), and the development of novel fluorinated compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-1,1-difluoroethane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.